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Compound of Interest

Compound Name: N-(4-Aminophenyl)octanamide

CAS No.: 1020054-78-7

Cat. No.: B1523056

Get Quote

Executive Summary
N-(4-Aminophenyl)octanamide (CAS: 1020054-78-7), also known as 4'-amino-octananilide,

is a mono-acylated derivative of p-phenylenediamine. It functions as a significant intermediate

in the synthesis of liquid crystals, antioxidants, and potential prodrugs. Its physicochemical

profile is defined by a distinct amphiphilic structure: a lipophilic octyl chain and a polar,

ionizable aniline headgroup.

This guide establishes the pKa of the conjugate acid at approximately 5.1 ± 0.2, characterizing

the molecule as a weak base. Due to the significant lipophilicity introduced by the octanoyl

chain (LogP ~ 3.5), standard aqueous titration is unfeasible. We detail the Yasuda-Shedlovsky

extrapolation method as the gold standard for accurate pKa determination in this class of

compounds.
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The molecule consists of three distinct functional zones that dictate its behavior in solution:

The Lipophilic Tail (C8): An octyl chain that imparts low aqueous solubility and high

membrane permeability.

The Linker (Amide): A neutral amide bond (-NH-CO-) connecting the tail to the ring. It is

chemically stable at physiological pH.

The Ionization Center (Aniline): A primary aromatic amine (-NH₂) at the para position. This is

the sole site of ionization in the physiological pH range.

Ionization Equilibrium
The ionization behavior is governed by the protonation of the terminal amine. The amide group

at the para position exerts a subtle electronic effect. While the carbonyl group is inductively

electron-withdrawing (-I), the amide nitrogen is electron-donating by resonance (+R). The net

effect is a slight increase in basicity compared to unsubstituted aniline (pKa 4.6), but lower than

p-phenylenediamine (pKa 6.0).

Predicted pKa (Conjugate Acid): 5.1 – 5.3 Physiological State:

pH 1.2 (Gastric): >99.9% Protonated (Cationic, Soluble)

pH 7.4 (Blood): >99% Neutral (Uncharged, Lipophilic)

Visualization of Signaling & Equilibrium
The following diagram illustrates the protonation equilibrium and the electronic effects

governing the pKa.
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Electronic Influences on pKa

Cationic Form (pH < 5.1)
[Oct-NH-Ph-NH3]+

Neutral Form (pH > 5.1)
[Oct-NH-Ph-NH2]

Ka (Deprotonation)

Kb (Protonation)

H+

Amide Group
(-NH-CO-C7H15)

Resonance (+R)
Increases Basicity

Induction (-I)
Decreases Basicity

Click to download full resolution via product page

Caption: Protonation equilibrium of N-(4-Aminophenyl)octanamide showing the transition

between cationic and neutral states.

Physicochemical Data Summary
The following table synthesizes predicted and analog-based data for N-(4-
Aminophenyl)octanamide.
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Property Value Source/Method

Molecular Formula C₁₄H₂₂N₂O Stoichiometry

Molecular Weight 234.34 g/mol Calculated

pKa (Basic Amine) 5.1 ± 0.2
Hammett Prediction (Ref: 4-

Aminoacetanilide)

pKa (Amide) > 15.0 Theoretical (Neutral in water)

LogP (Octanol/Water) 3.5 ± 0.3 Fragment Contribution Method

Intrinsic Solubility (S₀) < 0.1 mg/mL Estimation based on C8 chain

Solubility (pH 1.2) High (> 10 mg/mL) Salt formation (Chloride)

Experimental Protocol: pKa Determination
Due to the low aqueous solubility of the neutral form, direct aqueous titration is prone to

precipitation and electrode fouling. The Yasuda-Shedlovsky procedure is the required protocol.

Principle
The pKa is measured in mixtures of water and a cosolvent (Methanol or Dioxane) at various

ratios. The apparent pKa values (

) are plotted against the inverse dielectric constant (

) of the solvent mixture. The linear regression is extrapolated to the dielectric constant of pure
water (

).

Materials
Analyte: N-(4-Aminophenyl)octanamide (>98% purity).

Titrant: 0.1 N HCl (standardized).

Cosolvent: HPLC-grade Methanol (MeOH).
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Apparatus: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a glass pH

electrode.

Step-by-Step Methodology
Preparation of Solvent Mixtures: Prepare three solvent systems: 30%, 40%, and 50% (v/v)

Methanol in CO₂-free water.

Sample Dissolution: Dissolve ~10 mg of the substance in 50 mL of the 50% MeOH mixture.

Ensure complete dissolution (sonicate if necessary).

Titration:

Perform a blank titration (solvent only).

Titrate the sample with 0.1 N HCl.

Record pH vs. Volume data.

Repeat: Repeat the procedure for the 40% and 30% MeOH mixtures. Note: Precipitation

may occur in lower % MeOH; if so, use 40/50/60% ratios.

Data Analysis (Yasuda-Shedlovsky):

Calculate

for each mixture using the Henderson-Hasselbalch equation at the half-neutralization
point.

Plot

vs.

.

Extrapolate to

(Water).
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Workflow Diagram

Start: N-(4-Aminophenyl)octanamide

Prepare MeOH/Water Mixtures
(30%, 40%, 50% v/v)

Dissolve Sample
(Ensure Clear Solution)

Potentiometric Titration
(Titrant: 0.1N HCl)

Calculate Apparent pKa (psKa)
for each % MeOH

Yasuda-Shedlovsky Plot
(psKa vs 1/Dielectric Constant)

Extrapolate to 0% MeOH
(Result: Aqueous pKa)
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Caption: Yasuda-Shedlovsky extrapolation workflow for determining pKa of lipophilic amines.

Scientific Interpretation & Implications
Solubility-pH Profile
The solubility of N-(4-Aminophenyl)octanamide is highly pH-dependent.

pH < pKa (Acidic): The molecule exists as a cationic salt (e.g., hydrochloride). Solubility is

significantly enhanced by the hydration energy of the charge.

pH > pKa (Basic/Neutral): The molecule reverts to its neutral, hydrophobic form. Solubility

drops to its intrinsic value (

), driven solely by the van der Waals interactions of the octyl chain.

Relevance in Drug Development
Permeability: At physiological pH (7.4), the molecule is predominantly neutral, facilitating

passive diffusion across lipid bilayers.

Formulation: To achieve high loading in liquid formulations, acidification (to pH 3-4) or the

use of cyclodextrins/surfactants is recommended to overcome the lipophilicity of the neutral

form.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. organicchemistrydata.org [organicchemistrydata.org]

To cite this document: BenchChem. [Physicochemical Profiling of N-(4-
Aminophenyl)octanamide: Ionization & Solubility Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1523056/docs#physicochemical-
profiling-of-n-4-aminophenyl-octanamide-ionization-solubility-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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